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An In-Depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for K145, a

selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2). K145, chemically

identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, has

demonstrated potential as an anticancer agent and a modulator of lipid metabolism in various

preclinical models.[1][2] This guide synthesizes the available quantitative data, details key

experimental methodologies, and visualizes the compound's mechanism of action and

development workflow.

Mechanism of Action
K145 selectively targets SphK2, an enzyme that catalyzes the phosphorylation of sphingosine

to form the signaling lipid sphingosine-1-phosphate (S1P).[1] By competitively inhibiting SphK2

with respect to its substrate, sphingosine, K145 effectively suppresses cellular S1P levels.[1][3]

[4] The downstream consequences of SphK2 inhibition by K145 include the attenuation of pro-

survival signaling pathways, notably the ERK and Akt cascades.[1][3][5] This dual inhibition of

the primary target and its downstream effectors is believed to contribute to its observed anti-

proliferative and pro-apoptotic effects in cancer cells.[3][5]

Recent studies have indicated that K145 may also possess off-target activities, including

effects on dihydroceramide desaturase.[6][7] Paradoxically, in some cellular contexts, treatment

with K145 has been observed to increase levels of S1P and its precursor, dihydrosphingosine-
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1-phosphate (dhS1P), suggesting a complex interplay with sphingolipid metabolism that

warrants further investigation.[6][7][8]
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Figure 1: K145 inhibits SphK2, leading to reduced S1P and downstream suppression of
ERK/Akt pathways.

Quantitative Preclinical Data
The following tables summarize the key quantitative parameters defining the in vitro and in vivo

activity of K145.

Table 1: Biochemical and In Vitro Cellular Activity of
K145
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Parameter Value
Target/Cell
Line

Comments Reference

IC₅₀ 4.30 ± 0.06 µM
Recombinant

SphK2

Dose-dependent

inhibition of

SphK2 activity.

[3][9][10]

Kᵢ 6.4 ± 0.7 µM
Recombinant

SphK2

Competitive

inhibitor with

respect to

sphingosine.

[3][9][11]

Selectivity
No inhibition up

to 10 µM

Recombinant

SphK1

Demonstrates

high selectivity

for SphK2 over

SphK1.

[3]

Cell Growth

Inhibition

Concentration-

dependent

U937 (Human

Leukemia)

Significantly

inhibits cell

growth over 24-

72 hours.

[9]

Apoptosis

Induction

Significant at 10

µM

U937 (Human

Leukemia)

Induces

apoptosis after

24 hours of

treatment.

[9]

Pathway

Inhibition

Effective at 4-8

µM

U937 (Human

Leukemia)

Decreases

phosphorylation

of ERK and Akt

after 3 hours.

[9]

Table 2: In Vivo Efficacy of K145 in Preclinical Models
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Animal Model
Dosing
Regimen

Efficacy
Outcome

Comments Reference

U937 Xenograft

(Nude Mice)
15 mg/kg, i.p.

Significant tumor

growth inhibition.

Demonstrates in

vivo anti-tumor

activity.

[3]

U937 Xenograft

(Nude Mice)

50 mg/kg, p.o.

(daily for 15

days)

Significant tumor

growth inhibition.

Orally

bioavailable with

no apparent

toxicity.

[3][9]

JC Syngeneic

Model (BALB/c

Mice)

20 & 35 mg/kg,

i.p.

>50% reduction

in tumor volume

vs. vehicle.

Dose-dependent

anti-tumor

activity confirmed

in an

immunocompete

nt model.

[3]

ob/ob Mice
Intraperitoneal

injection

Reduced hepatic

lipid

accumulation.

Potential

therapeutic for

nonalcoholic fatty

liver disease

(NAFLD).

[2]

db/db Mice
Intraperitoneal

injection

Improvement in

NAFLD and

hyperglycemia.

Suggests a role

in treating

metabolic

diseases.

[2]

Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

preclinical evaluation of K145.

Sphingosine Kinase Activity Assay
This assay quantifies the enzymatic activity of SphK1 and SphK2 and the inhibitory effect of

K145.
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Enzyme Source: Recombinant human SphK1 and SphK2.

Substrates: Sphingosine and [γ-³²P]ATP.

Reaction Buffer: A buffer containing MgCl₂ and 0.25% Triton X-100 (which selectively inhibits

SphK2, allowing for specific measurement of SphK1 when both are present).[12]

Procedure:

Recombinant SphK enzyme is incubated with varying concentrations of K145.

The enzymatic reaction is initiated by adding a mixture of sphingosine and [γ-³²P]ATP.

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

Lipids are extracted from the reaction mixture.

The radiolabeled product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP using thin-

layer chromatography (TLC).

The amount of [³²P]S1P is quantified using a phosphorimager or scintillation counting.

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive), the assay is

performed with varying concentrations of sphingosine at fixed concentrations of K145. The

data are then analyzed using Lineweaver-Burk plots to calculate the inhibition constant (Kᵢ).

[3]

Cell Proliferation and Apoptosis Assays
These assays determine the effect of K145 on cancer cell growth and survival.

Cell Line: U937 human leukemia cells are typically used.[1]

Procedure (Proliferation):
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Cells are seeded in multi-well plates and treated with a range of K145 concentrations

(e.g., 0-10 µM).[9]

After incubation for various time points (e.g., 24, 48, 72 hours), a viability reagent (e.g.,

MTT, WST-1) is added.

The absorbance, which correlates with the number of viable cells, is measured using a

plate reader.

Procedure (Apoptosis):

Cells are treated with K145 (e.g., 10 µM for 24 hours).[9]

Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and

Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).

The stained cell population is analyzed by flow cytometry to quantify the percentage of

apoptotic cells.

Western Blot Analysis
This technique is used to measure the phosphorylation status of key signaling proteins

downstream of SphK2.

Procedure:

U937 cells are treated with K145 (e.g., 4-8 µM for 3 hours).[9]

Cells are lysed, and total protein is extracted and quantified.

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g.,

PVDF).

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-

ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
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The signal is visualized using a chemiluminescent substrate and an imaging system. The

ratio of phosphorylated to total protein is determined to assess the inhibitory effect.

Animal Tumor Models
In vivo efficacy is assessed using xenograft and syngeneic tumor models.

Xenograft Model:

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with

human cancer cells (e.g., U937).

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

K145 is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified

doses and schedules.[1][3] The vehicle is administered to the control group.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised and weighed.

Syngeneic Model:

Immunocompetent mice (e.g., BALB/c) are implanted with a murine cancer cell line (e.g.,

JC breast cancer cells).[3]

The procedure follows that of the xenograft model. This model is crucial for evaluating the

compound's activity in the presence of a fully functional immune system.

Preclinical Development Workflow
The evaluation of a targeted inhibitor like K145 follows a structured preclinical workflow,

progressing from initial biochemical characterization to in vivo efficacy studies.
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Preclinical Evaluation Workflow for K145
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Figure 2: A typical workflow for the preclinical assessment of a kinase inhibitor like K145.
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Summary and Future Directions
K145 is a potent and selective SphK2 inhibitor with demonstrated anti-proliferative and pro-

apoptotic activity in vitro.[1][3] Its efficacy has been confirmed in multiple in vivo cancer models,

where it shows both intraperitoneal and oral activity with no apparent toxicity at therapeutic

doses.[3][9] Furthermore, emerging evidence suggests a potential role for K145 in treating

metabolic disorders like NAFLD.[2]

Future research should focus on:

Comprehensive Toxicology: Conducting formal toxicology studies to establish a safety profile

for potential clinical development.[13][14]

Pharmacokinetics/Pharmacodynamics (PK/PD): Thoroughly characterizing the PK/PD

relationship to optimize dosing regimens.

Off-Target Elucidation: Investigating the recently observed off-target effects to fully

understand the compound's complete mechanism of action and potential liabilities.[6][7][8]

Combination Studies: Evaluating the synergistic potential of K145 with standard-of-care

chemotherapies or other targeted agents.

Collectively, the preclinical data strongly support the continued investigation of K145 and its

analogs as novel therapeutic agents.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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